4-Chloro-2,6-diaminopyrimidine
Overview
Description
4-Chloro-2,6-diaminopyrimidine is a white crystalline solid with the molecular formula C4H5ClN4 and a molecular weight of 144.56 g/mol . It is soluble in water and slightly soluble in organic solvents. The compound acts as a weak base with a pKa value of 6.3 and is stable under acidic conditions .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2,6-diaminopyrimidine is the dihydrofolate reductase (DHFR) enzyme in Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the folate metabolic pathway, which leads to the synthesis of purines, pyrimidines, and other proteins .
Mode of Action
This compound interacts with its target, the DHFR enzyme, by inhibiting its function . This inhibition disrupts the folate metabolic pathway, preventing the synthesis of essential biomolecules and leading to the death of the bacteria .
Biochemical Pathways
The compound affects the folate metabolic pathway . By inhibiting the DHFR enzyme, it disrupts the reduction of dihydrofolate to tetrahydrofolate, a crucial step in this pathway . This disruption prevents the synthesis of purines and pyrimidines, which are essential for DNA replication and protein synthesis .
Pharmacokinetics
It is known to be a weak base with a pka value of 63 . This suggests that it may have different absorption, distribution, metabolism, and excretion (ADME) properties depending on the pH of the environment .
Result of Action
The inhibition of the DHFR enzyme by this compound leads to the disruption of the folate metabolic pathway . This disruption prevents the synthesis of purines and pyrimidines, leading to the death of the bacteria .
Action Environment
This compound is stable under acidic conditions but may decompose in alkaline conditions . It is sensitive to light and heat and can undergo disproportionation reactions in the presence of moisture . These environmental factors can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
It can aid in reducing environmental contamination caused by these compounds .
Temporal Effects in Laboratory Settings
4-Chloro-2,6-diaminopyrimidine is sensitive to light and heat, which can potentially affect its physical and chemical properties . Moisture presence can lead to disproportionation reactions taking place .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2,6-diaminopyrimidine can be synthesized by reacting 2,6-diaminopyrimidine with a chlorinating agent such as thionyl chloride under appropriate reaction conditions . Another method involves the N-oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide in the presence of a CoFe2O4 magnetic nanocatalyst in ethanol under reflux conditions .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, extraction, and purification .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,6-diaminopyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,6-diamino-4-chloropyrimidine N-oxide.
Substitution: It can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of CoFe2O4 magnetic nanocatalyst.
Substitution: Various nucleophiles under suitable conditions.
Major Products:
Oxidation: 2,6-Diamino-4-chloropyrimidine N-oxide.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
4-Chloro-2,6-diaminopyrimidine has several applications in scientific research:
Comparison with Similar Compounds
- 2-Amino-4,6-dichloropyrimidine
- 2,4,6-Trichloropyrimidine
- 2,4-Diaminopyrimidine
- 2,6-Diaminopyridine
- 2-Chloropyrazine
Comparison: 4-Chloro-2,6-diaminopyrimidine is unique due to its specific substitution pattern and reactivity. Compared to other similar compounds, it exhibits distinct chemical properties and reactivity, making it valuable for specific applications in chemistry and industry .
Properties
IUPAC Name |
6-chloropyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c5-2-1-3(6)9-4(7)8-2/h1H,(H4,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIUMVUZDYPQRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166022 | |
Record name | 4-Chloro-2,6-diaminopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156-83-2 | |
Record name | 2,4-Diamino-6-chloropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Diamino-6-chloropyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 156-83-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8818 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-2,6-diaminopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2,6-diaminopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.332 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIAMINO-6-CHLOROPYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83NU5F7ZAS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-chloro-2,6-diaminopyrimidine interact with the s-triazine hydrolase enzyme from Rhodococcus corallinus NRRL B-15444R?
A1: The research paper primarily focuses on the s-triazine hydrolase enzyme from Rhodococcus corallinus NRRL B-15444R, which can dechlorinate s-triazine compounds like deethylsimazine and deethylatrazine. [] Interestingly, this enzyme also demonstrates the ability to deaminate this compound (CAAP), alongside other related compounds like melamine and 2,4,6-triaminopyrimidine. [] While the exact mechanism of deamination is not elaborated upon in this specific study, the finding suggests that this compound can function as a substrate for this enzyme. This interaction highlights the enzyme's broader substrate specificity beyond s-triazine compounds. Further research on the kinetics and mechanism of this interaction could provide valuable insights into the enzyme's catalytic activity and its potential for bioremediation of various pollutants.
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